1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate
Description
Properties
IUPAC Name |
1-(furan-2-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.C2H2O4/c24-20(21-9-4-14-25-21)16-23-12-10-22(11-13-23)15-18-7-3-6-17-5-1-2-8-19(17)18;3-1(4)2(5)6/h1-9,14H,10-13,15-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFCMJVCHDPAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(Furan-2-yl)-2-bromoethanone, which is then reacted with 4-(naphthalen-1-ylmethyl)piperazine under controlled conditions to form the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include furan-2,5-dione derivatives, alcohol derivatives, and various substituted piperazine compounds.
Scientific Research Applications
The compound 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.
Molecular Composition
- Molecular Formula : C23H24N2O·C2O4
- Molecular Weight : 424.4 g/mol
- CAS Number : 1351658-35-9
The compound features a furan ring, a naphthalene moiety, and a piperazine structure, which contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Compounds containing furan and piperazine structures have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anti-inflammatory Effects
Research has shown that compounds similar to this compound possess anti-inflammatory properties. They may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Potential
The compound's structural components suggest it could interact with biological targets involved in cancer progression. Preliminary studies have indicated that related piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Neurological Applications
Given the presence of the piperazine moiety, there is potential for this compound to influence neurotransmitter systems. Research into similar compounds has shown promise in modulating serotonin and dopamine pathways, which could be beneficial in treating mood disorders and neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of piperazine derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of furan-based compounds found that they could reduce oxidative stress in neuronal cells. This suggests that derivatives like this compound may offer therapeutic benefits in neurodegenerative diseases by protecting against excitotoxicity .
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its piperazine ring can interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine-Ethanone Derivatives
Substituents on Piperazine
- Naphthalenylmethyl vs. Aryl/Alkyl Groups: 1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(2-chlorophenyl)ethan-1-one (): The 4-fluorobenzyl group provides electronic modulation (via fluorine) but lacks the bulk of naphthalene. This may reduce steric hindrance in receptor binding . 4-(Butan-2-yl)piperazin-1-ylmethanone-oxalic acid (): The butan-2-yl group is smaller and aliphatic, likely reducing aromatic stacking compared to naphthalene. The shared oxalate counterion suggests similar salt formation strategies .
Ethanone-Linked Functional Groups
- Furan-2-yl vs. Other Aromatic Systems: 2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride (): Shares the furan moiety but includes a hydroxyethyl spacer, which may alter conformational flexibility and hydrogen-bonding capacity . Arylsulfonylindole Derivatives (Evidences 3–4): Compounds like 3f (with a pyridinylpiperazine) lack furan but incorporate sulfonylindole groups, which enhance 5-HT6 receptor antagonism via polar interactions .
Counterion Effects
- Oxalate vs. Hydrochloride or Free Base: MK29 (1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (): As a free base, it may exhibit lower solubility than the oxalate salt, impacting bioavailability . 2-(4-Chlorophenoxy)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone hydrochloride (): The hydrochloride salt improves aqueous solubility but may differ in crystallinity compared to oxalate .
Physicochemical and Pharmacological Properties
Melting Points and Solubility
The naphthalenylmethyl group likely reduces aqueous solubility compared to smaller substituents (e.g., methoxyphenyl in 7e ) but enhances lipid membrane penetration .
Biological Activity
1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate is a synthetic compound that incorporates a furan ring, a naphthalene group, and a piperazine moiety. This unique structural arrangement suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activities, supported by relevant research findings and data.
Chemical Structure
The compound can be represented structurally as follows:
This structure features:
- A furan ring , known for its electron-rich properties.
- A piperazine core , which is often associated with various pharmacological effects.
- A naphthalene substituent , contributing to the compound's lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Compounds containing furan and piperazine moieties have demonstrated antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes. Specific studies have indicated that piperazine derivatives can inhibit bacterial growth by interfering with protein synthesis and cell wall formation.
Anticancer Activity
Research indicates that piperazine-based compounds exhibit anticancer properties. For example, derivatives similar to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of various signaling pathways. The furan ring may enhance the compound's interaction with DNA or other cellular targets, further promoting its anticancer potential.
Neurotransmitter Modulation
The piperazine structure is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to potential applications in treating neurological disorders such as depression and anxiety. Studies on similar compounds suggest that they may act as selective serotonin reuptake inhibitors (SSRIs), enhancing mood and cognitive function.
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases. Compounds with furan rings have been reported to exhibit significant antioxidant activity by scavenging free radicals and enhancing endogenous antioxidant defenses. This activity could be beneficial in preventing oxidative damage associated with chronic diseases .
Study on Anticancer Effects
A study published in a peer-reviewed journal investigated the effects of a structurally similar compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that compounds with similar structures could serve as lead candidates for developing new anticancer therapies .
Neuroprotective Effects
Another research effort explored the neuroprotective effects of piperazine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce neuroinflammation and promote neuronal survival, indicating their potential for treating conditions like Alzheimer's disease .
Data Table: Comparative Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, piperazine core, naphthalene group | Antimicrobial, anticancer, antioxidant |
| N-Benzylpiperazine | Piperazine core with benzyl substituent | Neurotransmitter modulation |
| 3-Furanylmethylpiperidine | Furan ring attached to piperidine | Analgesic properties |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Chloroacetyl chloride, triethylamine, CH₂Cl₂, 273 K | 85–90% |
| Salt formation | Oxalic acid, ethanol, reflux | 75–80% |
Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- NMR (¹H/¹³C) : Confirms regiochemistry of the furan and naphthalene substituents. Aromatic protons appear at δ 7.2–8.5 ppm, while piperazine N-CH₂ signals occur at δ 2.5–3.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 503.23) .
- X-ray crystallography : Resolves spatial arrangement of the oxalate counterion and hydrogen-bonding networks .
What are the primary biological activities reported for this compound?
- Antimicrobial : Exhibits moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) via membrane disruption, as shown in fluorescence dye leakage assays .
- Anticancer : Inhibits HeLa cell proliferation (IC₅₀: 12 µM) through tubulin polymerization disruption, validated via immunofluorescence microscopy .
Advanced Research Questions
How can researchers evaluate the stability of this compound under varying experimental conditions?
- pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours, then quantify degradation via HPLC. Degradation is significant at pH < 4 due to oxalate protonation .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td > 200°C in inert atmospheres) .
Q. Table 2: Stability Parameters
| Condition | Degradation Threshold | Mechanism |
|---|---|---|
| pH < 4 | >20% in 6 hours | Acid-catalyzed hydrolysis |
| Light (UV) | >15% in 12 hours | Radical-mediated oxidation |
What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Functional group substitution : Replace the naphthalen-1-ylmethyl group with benzyl or cyclohexyl analogs to assess hydrophobic interactions. Bioassays show a 5-fold drop in activity with cyclohexyl .
- Piperazine modification : Introduce sulfonyl or carbonyl groups at the piperazine nitrogen to enhance solubility. LogP decreases from 3.8 to 2.1 with sulfonyl groups, improving bioavailability .
How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) to minimize variability .
- Dose-response validation : Perform IC₅₀ determinations with ≥3 technical replicates and orthogonal methods (e.g., ATP-based viability and caspase-3 activation assays) .
Q. Methodological Notes
- Cross-validate synthesis protocols using multiple sources (e.g., vs. 12) to account for reaction variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
